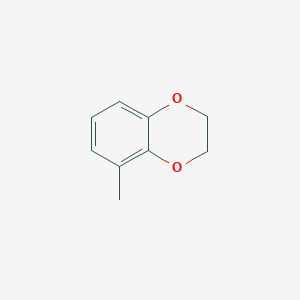
5-Methyl-1,4-benzodioxane
Cat. No. B8799094
M. Wt: 150.17 g/mol
InChI Key: CKNVSFHTAJBYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05919814
Procedure details


Dry potassium carbonate (0.93 eq.) is added to a solution of ortho-methylcatechol (10 g) dissolved in 150 ml of acetone under an argon atmosphere; the reaction mixture is heated to a gentle reflux and dibromoethane (0.4 eq.) is then added. Those operations are repeated twice at 15 minute intervals and in identical proportions (that is to say, in total 2.8 eq. of K2CO3 and 1.2 eq. of dibromoethane are added). After 12 hours' reflux, the latter is again introduced into the reaction mixture in an altogether identical amount (that is, 1.2 eq.). Heating is continued for 72 hours. The solution obtained is cooled, the salts are then filtered off over Celite and the filtrate is concentrated, hydrolysed with 60 ml of water and then extracted with dichloromethane. The recovered organic phase is washed with a 5% sodium hydroxide solution, dried over magnesium sulphate and evaporated. The cyclised product is purified over a flash silica column eluted with a 2:8 AcOEt/PE mixture (PE=petroleum ether). Yellow oil.

Name
ortho-methylcatechol
Quantity
10 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].C[C:8]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:9]1O.Br[CH:17](Br)[CH3:18]>CC(C)=O>[CH3:9][C:11]1[C:1]2[O:4][CH2:18][CH2:17][O:15][C:8]=2[CH:14]=[CH:13][CH:12]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
ortho-methylcatechol
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(O)C=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)Br
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated to
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 12 hours' reflux
|
|
Duration
|
12 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the latter is again introduced into the reaction mixture in an altogether identical amount (
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 72 hours
|
|
Duration
|
72 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the salts are then filtered off over Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated, hydrolysed with 60 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The recovered organic phase is washed with a 5% sodium hydroxide solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cyclised product is purified over a flash silica column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a 2:8 AcOEt/PE mixture (PE=petroleum ether)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC=CC=2OCCOC21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
